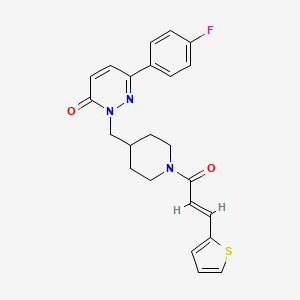![molecular formula C15H15NO B2700328 N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide CAS No. 2411274-66-1](/img/structure/B2700328.png)
N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. This property has made MPTP a valuable tool in the study of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra of the brain.
Wirkmechanismus
N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide is converted to a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons by N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide leads to a decrease in dopamine levels in the brain, which is the hallmark of Parkinson's disease. This results in motor deficits such as tremors, rigidity, and bradykinesia. N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide has also been shown to induce neuroinflammation and oxidative stress, which are thought to contribute to the pathogenesis of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide in lab experiments include its ability to selectively destroy dopaminergic neurons in the brain, which allows for the creation of animal models of Parkinson's disease. This has facilitated the study of the underlying mechanisms of the disease and the development of potential therapies. However, the use of N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide in lab experiments is limited by its toxicity and potential for off-target effects. Careful dosing and administration are required to minimize these effects.
Zukünftige Richtungen
1. Development of new animal models of Parkinson's disease that more closely mimic the human disease.
2. Identification of new targets for the treatment of Parkinson's disease based on the underlying mechanisms of N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide toxicity.
3. Development of new therapies that can selectively protect dopaminergic neurons from N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide-induced toxicity.
4. Investigation of the role of neuroinflammation and oxidative stress in the pathogenesis of Parkinson's disease.
5. Development of new imaging techniques to monitor the progression of Parkinson's disease and the effects of potential therapies.
Synthesemethoden
N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide can be synthesized by the reaction of 4-methylbenzyl chloride with propargylamine in the presence of a palladium catalyst. The resulting product is then converted to N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide by treatment with acetic anhydride and sodium acetate.
Wissenschaftliche Forschungsanwendungen
N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide has been extensively used in scientific research to create animal models of Parkinson's disease. When administered to animals, N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide selectively destroys dopaminergic neurons in the brain, leading to motor deficits that mimic the symptoms of Parkinson's disease in humans. This has allowed researchers to study the underlying mechanisms of the disease and develop potential therapies.
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-4-6-15(17)16(11-5-2)12-14-9-7-13(3)8-10-14/h2,7-10H,11-12H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXLMZXKEWXLCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC#C)CC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

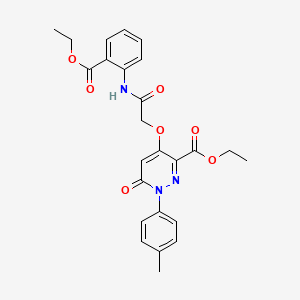
![7-hexyl-8-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2700248.png)
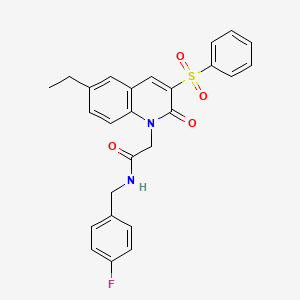

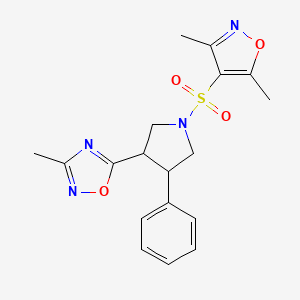
![(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2700256.png)
![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B2700257.png)
![2-{[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2700258.png)
![2-Phenacylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2700259.png)
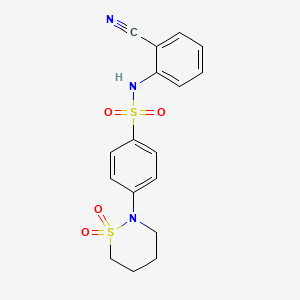


![N-(2-hydroxyethyl)-2-{4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetamide](/img/structure/B2700267.png)
